1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide is an organic compound that belongs to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a carboxamide group attached to the second carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with indanone and phenylhydrazine.
Formation of Hydrazone: Indanone reacts with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the indene ring system.
Oxidation: The resulting compound is then oxidized to introduce the oxo group at the first carbon.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Products with additional carbonyl or carboxyl groups.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-2,3-dihydro-1H-indene-2-carboxamide
- 1-oxo-3-phenyl-2,3-dihydro-1H-indene-4-carboxamide
- 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile
Uniqueness
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific molecular targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-oxo-1-phenyl-1,2-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C16H13NO2/c17-16(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(14)18/h1-9,13-14H,(H2,17,19) |
InChI Key |
DFUCNNNTAWOXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.